molecular formula C13H14O3 B12613094 tert-Butyl 1-benzofuran-5-carboxylate CAS No. 918540-30-4

tert-Butyl 1-benzofuran-5-carboxylate

Cat. No.: B12613094
CAS No.: 918540-30-4
M. Wt: 218.25 g/mol
InChI Key: AFCYCXBKKKVEPD-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzofuran-5-carboxylate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of a tert-butyl ester group attached to the carboxylate functional group on the benzofuran ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzofuran-5-carboxylate typically involves the esterification of 1-benzofuran-5-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-benzofuran-5-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation can yield carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can lead to a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-benzofuran-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
  • tert-Butyl 5-acetyl-3H-spiro[azetidine-3,1-benzofuran]-1-carboxylate
  • tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate

Comparison: While these compounds share the benzofuran core structure, they differ in their functional groups and substituents. These differences can significantly impact their chemical reactivity, biological activity, and potential applications. For example, the presence of a carbamoyl group in tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate may enhance its solubility and interaction with biological targets compared to tert-Butyl 1-benzofuran-5-carboxylate.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

CAS No.

918540-30-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 1-benzofuran-5-carboxylate

InChI

InChI=1S/C13H14O3/c1-13(2,3)16-12(14)10-4-5-11-9(8-10)6-7-15-11/h4-8H,1-3H3

InChI Key

AFCYCXBKKKVEPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

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